Recombinant Human Renin Enzymatic Inhibition Potency of U 77436 in Buffer vs. Plasma: BindingDB Cross-Study Comparison
In a cell-free buffer system, U 77436 inhibits human recombinant renin with an IC50 of 0.480 nM, as reported in the BindingDB database [1]. This value places U 77436 among the sub-nanomolar potency tier for peptidic renin inhibitors. For comparison, the non-peptide small-molecule renin inhibitor aliskiren has a reported IC50 of approximately 0.6 nM against human renin in similar buffer assays [2]. However, in human plasma—a more physiologically relevant matrix—U 77436's IC50 shifts to 26 nM [1], reflecting substantial plasma protein binding that is characteristic of lipophilic pseudopeptides and must be accounted for when translating in vitro potency to ex vivo or in vivo experimental designs.
| Evidence Dimension | Human recombinant renin inhibition (IC50) in buffer vs. plasma |
|---|---|
| Target Compound Data | IC50 = 0.480 nM (buffer); IC50 = 26 nM (human plasma) |
| Comparator Or Baseline | Aliskiren: IC50 ≈ 0.6 nM (buffer); plasma shift data not directly head-to-head |
| Quantified Difference | U 77436 is roughly equipotent to aliskiren in buffer (0.48 vs. ~0.6 nM) but exhibits a ~54-fold plasma/buffer IC50 ratio |
| Conditions | Human recombinant renin; angiotensin I accumulation measured by immunoassay; buffer vs. human plasma matrices [1][2] |
Why This Matters
Investigators procuring U 77436 for enzymatic studies must acknowledge its substantial plasma protein binding; using buffer IC50 alone to predict in vivo efficacy would overestimate potency by nearly two orders of magnitude.
- [1] BindingDB. Affinity data for BDBM50259443 (U 77436): IC50 0.480 nM (buffer) and IC50 26 nM (plasma) against human recombinant renin. Retrieved from bdb8.ucsd.edu. View Source
- [2] Wood JM, Maibaum J, Rahuel J, et al. Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochem Biophys Res Commun. 2003;308(4):698-705. doi:10.1016/S0006-291X(03)01451-7 View Source
